Sulfanilic Acid-d4

Description

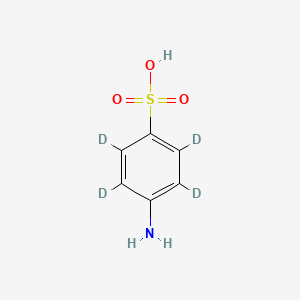

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2,3,5,6-tetradeuteriobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H,8,9,10)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBSAKJJOYLTQU-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673713 | |

| Record name | 4-Amino(~2~H_4_)benzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235219-21-2 | |

| Record name | 4-Amino(~2~H_4_)benzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Sulfanilic Acid-d4: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Deuterium in Modern Analytical Sciences

In the landscape of pharmaceutical and analytical research, stable isotope-labeled compounds are indispensable tools. The substitution of hydrogen with its heavier, stable isotope, deuterium (²H or D), imparts a mass shift without significantly altering the chemical properties of a molecule. This unique characteristic is leveraged in a multitude of applications, from mechanistic studies to, most prominently, serving as ideal internal standards in quantitative mass spectrometry.[1] Deuterated standards co-elute with the analyte of interest and exhibit similar ionization efficiencies, allowing for the correction of matrix effects and variations during sample preparation and analysis, thereby ensuring the accuracy and precision of analytical data.[2][3]

This guide provides a comprehensive overview of Sulfanilic Acid-d4 (4-aminobenzene-2,3,5,6-d4-sulfonic acid), a deuterated analog of sulfanilic acid. We will delve into its chemical structure and properties, provide a detailed, field-proven methodology for its synthesis and characterization, and explore its primary application as an internal standard in demanding analytical workflows.

Part 1: Physicochemical Properties and Structure of this compound

This compound is the isotopologue of sulfanilic acid where the four hydrogen atoms on the aromatic ring have been replaced by deuterium atoms. This substitution is key to its utility in mass spectrometry-based applications.

Chemical Structure

The chemical structure of this compound is characterized by a benzene ring substituted with an amino group (-NH₂) and a sulfonic acid group (-SO₃H) at the para positions. The key feature is the presence of deuterium atoms at the 2, 3, 5, and 6 positions of the aromatic ring.

DOT Script for Chemical Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | 4-amino-2,3,5,6-tetradeuteriobenzenesulfonic acid | [4] |

| Synonyms | 4-aminobenzene-2,3,5,6-d4-sulfonic acid, (Aniline-d4)-4-sulfonic acid | [5] |

| CAS Number | 1235219-21-2 | [4][5] |

| Molecular Formula | C₆H₃D₄NO₃S | [4] |

| Molecular Weight | 177.21 g/mol | [4][5] |

| Appearance | Off-white to pale beige solid | [4][5] |

| Isotopic Purity | Typically ≥98 atom % D | - |

Part 2: Synthesis and Quality Control of this compound

The synthesis of this compound is a two-step process that involves the deuteration of a suitable aniline precursor followed by sulfonation. The expertise in this synthesis lies in achieving high isotopic incorporation in the first step and ensuring regioselective sulfonation in the second.

Step 1: Synthesis of Aniline-2,3,4,5,6-d5 (Deuterated Precursor)

A common and effective method for the deuteration of the aromatic ring of aniline is through acid-catalyzed hydrogen-deuterium (H/D) exchange.

DOT Script for Synthesis Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Deuteration of Aniline

-

Materials: Aniline, Deuterated Trifluoroacetic Acid (CF₃COOD), Deuterium Oxide (D₂O).

-

Procedure:

-

In a sealed reaction vessel, dissolve aniline in deuterated trifluoroacetic acid.

-

Add a catalytic amount of deuterium oxide.

-

Heat the mixture at 110°C for 16-24 hours. The acidic conditions and elevated temperature facilitate the electrophilic aromatic substitution of protons with deuterons from the solvent.

-

After cooling, carefully neutralize the reaction mixture with a base (e.g., NaOD in D₂O) to quench the acid.

-

Extract the deuterated aniline with a suitable organic solvent (e.g., diethyl ether-d10).

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield Aniline-2,3,4,5,6-d5.

-

Step 2: Sulfonation of Aniline-2,3,4,5,6-d5

The sulfonation of the deuterated aniline precursor is achieved through a classic electrophilic aromatic substitution reaction using concentrated sulfuric acid.

Experimental Protocol: Sulfonation

-

Materials: Aniline-2,3,4,5,6-d5, Concentrated Sulfuric Acid (H₂SO₄).

-

Procedure:

-

Carefully add the synthesized Aniline-2,3,4,5,6-d5 to an excess of concentrated sulfuric acid in a flask, ensuring the mixture is kept cool in an ice bath during the addition. Aniline hydrogen sulfate is formed in this initial exothermic reaction.[6]

-

Heat the mixture in an oil bath at 180-190°C for 1-2 hours.[6] This high temperature promotes the rearrangement to the thermodynamically stable para-substituted product, this compound.

-

Allow the reaction mixture to cool to room temperature and then carefully pour it into cold water with continuous stirring.

-

The crude this compound will precipitate out of the solution.

-

Collect the solid product by filtration and wash with cold water.

-

Recrystallize the crude product from hot water to obtain purified this compound.[7]

-

Quality Control and Characterization

The identity, purity, and isotopic enrichment of the synthesized this compound must be rigorously confirmed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In a suitable deuterated solvent (e.g., D₂O or DMSO-d₆), the ¹H NMR spectrum should show a significant reduction or absence of signals in the aromatic region compared to the spectrum of unlabeled sulfanilic acid, confirming the high level of deuteration on the aromatic ring.[8][9] The protons of the amino group may be visible, depending on the solvent and pH.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for the carbon atoms of the aromatic ring. The signals for the deuterated carbons will appear as multiplets due to C-D coupling.[10]

-

²H NMR: This is a direct method to confirm the presence and location of deuterium atoms. The ²H NMR spectrum is expected to show a signal in the aromatic region, providing definitive proof of isotopic labeling on the ring.[4]

2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition and assessing the isotopic purity. The mass spectrum will show a molecular ion peak corresponding to the mass of this compound (C₆H₃D₄NO₃S), which is approximately 4 Da higher than that of the unlabeled compound.[11][12] The relative intensities of the isotopic peaks can be used to quantify the isotopic enrichment.

Part 3: Application of this compound as an Internal Standard in LC-MS/MS Analysis

The primary and most critical application of this compound is as an internal standard for the accurate quantification of sulfanilic acid in various matrices, such as environmental and biological samples, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

DOT Script for Analytical Workflow

Caption: Analytical workflow using this compound as an internal standard.

Experimental Protocol: Quantification of Sulfanilic Acid using this compound as an Internal Standard

-

Preparation of Standards and Samples:

-

Prepare a stock solution of this compound at a known concentration in a suitable solvent (e.g., methanol/water).

-

Prepare a series of calibration standards by spiking blank matrix with known concentrations of unlabeled sulfanilic acid and a constant concentration of the this compound internal standard solution.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

For unknown samples, add the same constant amount of the this compound internal standard solution.

-

-

Sample Extraction:

-

Perform a suitable extraction procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analyte and internal standard from the matrix. The choice of extraction method will depend on the sample matrix and the desired level of cleanup.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid to improve peak shape and ionization.[13]

-

Flow Rate: Typical analytical flow rates (e.g., 0.2-0.5 mL/min).

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in negative or positive mode.[13]

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both sulfanilic acid and this compound. For example, in negative ion mode, a possible transition for sulfanilic acid could be m/z 172.0 → 80.0 ([M-H]⁻ → [SO₃]⁻), and for this compound, it would be m/z 176.0 → 80.0.[13]

-

-

-

Data Analysis and Quantification:

-

Integrate the peak areas for the selected MRM transitions of both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area for each sample and standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of sulfanilic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

This compound is a vital tool for researchers and scientists in fields requiring the precise quantification of sulfanilic acid. Its synthesis, while requiring careful control of deuteration and sulfonation conditions, is achievable through established organic chemistry principles. Rigorous characterization by NMR and mass spectrometry is essential to ensure its quality and suitability as an internal standard. When employed correctly in LC-MS/MS workflows, this compound enables the acquisition of highly accurate and reliable quantitative data, which is fundamental to advancing research and development in the pharmaceutical and environmental sciences.

References

- MDPI. (2018). A Facile Synthesis Procedure for Sulfonated Aniline Oligomers with Distinct Microstructures. Polymers, 10(9), 1007.

-

SpectraBase. (n.d.). Sulfanilic acid, 2-[4,6-bis(diethylamino)-S-triazin-2-yl]hydrazide - Optional[13C NMR]. Retrieved from [Link]

-

Gyan Sanchay. (n.d.). 06 TO SYNTHESIS SULPHANILIC ACID FROM ANILNE (SULPHONATION REACTION). Retrieved from [Link]

-

PubChem. (n.d.). Sulfanilic acid. Retrieved from [Link]

- National Center for Biotechnology Information. (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. Molecules, 29(7), 1458.

-

ChemistryViews. (2017, November 17). Mild Sulfonylation of Anilines. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000726: Sulfanilic Acid. Retrieved from [Link]

-

mzCloud. (n.d.). Sulfanilic acid. Retrieved from [Link]

-

YouTube. (2024, May 27). Step-by-Step Sulfonation of Aniline to Sulphanilic Acid | Detailed Organic Chemistry Tutorial. Retrieved from [Link]

-

Scribd. (n.d.). Sulfonation of Aniline (1943). Retrieved from [Link]

- Royal Society of Chemistry. (2017). Direct sulfonylation of anilines mediated by visible light. Chemical Science, 8(12), 8036–8040.

-

ResearchGate. (n.d.). Mass spectra of the reaction between aniline and sulfanilic acid, in negative (ESI L) and positive ionization mode (ESI D)[13]. Retrieved from [Link]

-

NFDI4Chem. (n.d.). Sulfanilic acid; LC-ESI-QTOF; MS2; CE: 22.8 eV; R=30000-60000; [M+H]+. Retrieved from [Link]

-

MDPI. (n.d.). Ohmic Heating-Assisted Regioselective Sulfonation of Aniline: Synthesis of Sulfanilic Acid - Supporting Information. Retrieved from [Link]

-

NIST. (n.d.). Benzenesulfonic acid, 4-amino-. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0000254). Retrieved from [Link]

- International Journal of Pharmaceutical and Clinical Research. (2016). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. 8(11), 1523-1528.

-

The Royal Society of Chemistry. (n.d.). 1H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H, -CH2-N+), 3.42 (t, 2H, -CH2-OH), 3.91 (m, 2H, -O-CH2-), 3.99 (m, 1H, -CH-OH), 4.49 (d, 1H, -CH-COO-), 5.10 (d, 1H, -CH-OH). Retrieved from [Link]

-

ResolveMass Laboratories. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 4-AMINOBENZENESULFONIC ACID. Retrieved from [Link]

- Google Patents. (n.d.). CN103613520A - Preparation method for 4-aminobenzenesulfonic acid.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0003012). Retrieved from [Link]

- Google Patents. (n.d.). US5189206A - Process for the preparation of aminobenzenesulfonic acids.

- Journal of Chromatography B. (2014). Simultaneous determination of edaravone and taurine in rat biological samples by LC-MS/MS and its application to their excretion and metabolism interaction study. 967, 145-152.

-

YouTube. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

- National Center for Biotechnology Information. (2017). Direct sulfonylation of anilines mediated by visible light. Chemical Science, 8(12), 8036–8040.

-

ResearchGate. (n.d.). Selected approaches for the deuteration of aniline substrates (for respective references see text). Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed synthetic route for the synthesis of p-aminobenzenesulfonamide substituted quinazolin-4(3H)-one 8a–8j. Retrieved from [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. texilajournal.com [texilajournal.com]

- 4. benchchem.com [benchchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 7. CN103613520A - Preparation method for 4-aminobenzenesulfonic acid - Google Patents [patents.google.com]

- 8. bmse000726 Sulfanilic Acid at BMRB [bmrb.io]

- 9. rsc.org [rsc.org]

- 10. Sulfanilic acid(121-57-3) 13C NMR [m.chemicalbook.com]

- 11. Sulfanilic acid | C6H7NO3S | CID 8479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Benzenesulfonic acid, 4-amino- [webbook.nist.gov]

- 13. xzmvc.net.cn [xzmvc.net.cn]

An In-Depth Technical Guide to the Isotopic Purity and Enrichment of Sulfanilic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Sulfanilic Acid-d4 in Modern Analytical Chemistry

Sulfanilic acid (4-aminobenzenesulfonic acid) is a foundational building block in the synthesis of sulfa drugs and various dyes. Its deuterated isotopologue, this compound, in which four hydrogen atoms on the aromatic ring are replaced by deuterium, serves as an invaluable internal standard for quantitative analyses. The use of stable isotope-labeled internal standards (SIL-ISs) is widely recognized as the "gold standard" in quantitative mass spectrometry, offering superior accuracy and precision by compensating for variations in sample preparation and instrument response.

The precise quantification of sulfanilic acid and its metabolites is crucial in various fields, including:

-

Drug Metabolism and Pharmacokinetic (DMPK) Studies: To accurately track the absorption, distribution, metabolism, and excretion (ADME) of sulfonamide-based pharmaceuticals.

-

Environmental Analysis: To monitor the presence of sulfanilic acid, a known component of landfill leachates and a reduction product of certain azo dyes, in environmental samples.

-

Clinical Diagnostics: For the precise measurement of related analytes in biological matrices.

The reliability of data generated in these applications is directly contingent on the isotopic purity and enrichment of the this compound standard used.

Synthesis and Isotopic Enrichment: Achieving High Deuteration

The synthesis of this compound with high isotopic enrichment is a multi-step process that demands careful control of reaction conditions to ensure regioselective deuteration.

Core Synthetic Strategy: Sulfonation of Deuterated Aniline

The most common route to this compound involves the sulfonation of aniline-d5. This precursor, where all five aromatic protons of aniline are replaced with deuterium, provides the foundation for a highly deuterated final product. The general synthetic process is as follows:

-

Formation of Aniline-d5 Sulfate: Aniline-d5 is reacted with concentrated sulfuric acid. This acid

A Technical Guide to the Physical Characteristics of Solid Sulfanilic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the physical and chemical characteristics of Sulfanilic Acid-d4, a deuterated isotopologue of Sulfanilic Acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data with practical insights into its application as an internal standard in analytical chemistry. We will delve into its fundamental properties, compare them with its non-deuterated counterpart, and provide detailed protocols for its characterization, ensuring scientific integrity and enabling robust experimental design.

Introduction: The Significance of Deuterated Standards

In modern analytical science, particularly in quantitative mass spectrometry, the use of stable isotope-labeled internal standards is the gold standard for achieving the highest levels of accuracy and precision. Deuterium-labeled compounds, such as this compound, are indispensable tools in pharmacokinetic studies, metabolic research, and environmental analysis.[1] By replacing four hydrogen atoms on the aromatic ring with deuterium, this compound (4-amino-2,3,5,6-tetradeuteriobenzenesulfonic acid) offers a distinct mass shift from the endogenous or target analyte, Sulfanilic Acid, without significantly altering its chemical behavior during sample preparation and analysis.[1][2]

Sulfanilic acid itself is a compound of considerable interest. It is a key intermediate in the synthesis of sulfonamide drugs (sulfa drugs), a class of bacteriostatic agents that inhibit dihydrofolic acid synthesis in bacteria.[1] Furthermore, it is a known metabolite of the widely used food colorant tartrazine and is employed as a reagent for nitrite detection.[1] Given its prevalence and importance, the ability to accurately quantify Sulfanilic Acid in various matrices is crucial. This guide focuses on the physical characteristics of solid this compound, providing the foundational knowledge necessary for its effective use.

Core Physical and Chemical Properties

This compound is typically supplied as an off-white to pale beige solid.[1] Its fundamental properties are summarized and compared with its non-deuterated analog in the table below. The primary difference lies in the molecular weight, a direct consequence of the substitution of four protons with deuterons.

| Property | This compound | Sulfanilic Acid | Reference(s) |

| Molecular Formula | C₆H₃D₄NO₃S | C₆H₇NO₃S | [1] |

| Molecular Weight | 177.21 g/mol | 173.19 g/mol | [1][3] |

| CAS Number | 1235219-21-2 | 121-57-3 | [1][3] |

| Appearance | Off-white to pale beige solid | White to off-white crystalline solid | [1] |

| Melting Point | >300 °C (decomposes) | 288 °C (decomposes) | [4][5] |

| Solubility in Water | Slightly soluble in cold water, more soluble in hot water | 1 g/100 mL at 20 °C | [5][6] |

| Other Solubilities | Soluble in alkaline solutions; Insoluble in ethanol, ether, and benzene. | Soluble in fuming HCl; Insoluble in benzene, diethyl ether, and ethanol. | [4][6] |

A notable characteristic of sulfanilic acid is its existence as a zwitterion in the solid state, which contributes to its unusually high melting point.[7] This property is expected to be retained in its deuterated form.

Structural Elucidation and Isotopic Purity Assessment: A Methodological Approach

The confirmation of the chemical structure and the determination of isotopic enrichment are paramount for a deuterated standard. This section outlines the key analytical techniques and provides standardized protocols for the characterization of this compound.

Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.

Caption: Analytical workflow for the characterization of this compound.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is the definitive technique for confirming the elemental composition and assessing the isotopic purity of this compound.[1]

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol/water). Prepare a dilute solution (typically in the low µg/mL range).

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

-

Analysis Mode: Acquire data in positive ion mode to observe the [M+H]⁺ ion.

-

Data Interpretation:

-

Molecular Weight Confirmation: The measured mass-to-charge ratio (m/z) of the molecular ion should correspond to the theoretically calculated exact mass of C₆H₃D₄NO₃S.[1]

-

Isotopic Enrichment: The relative intensities of the isotopic peaks will provide a quantitative measure of the isotopic enrichment. The mass difference of +4 Da compared to unlabeled sulfanilic acid confirms the incorporation of four deuterium atoms.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for verifying the positions of the deuterium atoms and confirming the overall molecular structure.

Experimental Protocol:

-

Sample Preparation: Dissolve an appropriate amount of this compound in a deuterated solvent, such as DMSO-d₆ or D₂O.

-

¹H NMR Spectroscopy:

-

Rationale: The ¹H NMR spectrum is expected to show a significant reduction or absence of signals in the aromatic region compared to unlabeled sulfanilic acid, confirming the substitution of protons with deuterium on the benzene ring.[8]

-

Expected Spectrum: Signals corresponding to the amine (-NH₂) protons will be present, although their chemical shift can be solvent-dependent.

-

-

²H (Deuterium) NMR Spectroscopy:

-

Rationale: This technique directly detects the deuterium nuclei, providing definitive proof of isotopic labeling and their location within the molecule.[1]

-

Expected Spectrum: A signal in the aromatic region will confirm the presence of deuterium on the benzene ring.

-

-

¹³C NMR Spectroscopy:

-

Rationale: The ¹³C spectrum will show characteristic signals for the carbon atoms in the molecule. The carbon atoms directly bonded to deuterium will exhibit a triplet multiplicity due to C-D coupling and will be shifted slightly upfield compared to the corresponding carbons in the unlabeled compound (isotopic shift).[1]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., water).

-

Analysis: Scan the sample over a wavelength range of approximately 200-400 nm.

-

Data Interpretation: The UV-Vis spectrum of this compound is expected to be very similar to that of its non-deuterated counterpart.[1] Isotopic substitution has a minimal effect on the electronic structure of the chromophore, which is the substituted benzene ring.[1]

Handling, Storage, and Safety

As a laboratory chemical, proper handling and storage of this compound are essential to maintain its integrity and ensure user safety.

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is stable under normal storage conditions.[9][10]

-

Safety: Sulfanilic acid is known to cause skin and eye irritation and may cause an allergic skin reaction.[11] Similar precautions should be taken for its deuterated analog.

Conclusion

This compound is a high-fidelity analytical tool essential for the accurate quantification of its non-deuterated counterpart in complex matrices. A thorough understanding of its physical characteristics, underpinned by rigorous analytical characterization using techniques such as mass spectrometry and NMR spectroscopy, is fundamental to its effective application. This guide provides the necessary framework for researchers and scientists to confidently utilize this compound in their analytical workflows, thereby enhancing the reliability and validity of their experimental results.

References

-

Ataman Kimya. (n.d.). SULFANILIC ACID. Retrieved from [Link]

-

Sciencemadness Wiki. (2022, November 30). Sulfanilic acid. Retrieved from [Link]

-

Solubility of Things. (n.d.). Sulfanilic acid. Retrieved from [Link]

-

ResearchGate. (2014, October 28). What is the solubility of sulfanilic acid in hot water (95 dC)?. Retrieved from [Link]

-

Chemiix. (n.d.). Applications of Sulphanilic Acid: Characteristics, Uses, and Safety Guidelines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Sulfanilic acid. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfanilic acid. Retrieved from [Link]

-

MDPI. (n.d.). Ohmic Heating-Assisted Regioselective Sulfonation of Aniline: Synthesis of Sulfanilic Acid - Supporting Information. Retrieved from [Link]

-

Chemiix. (2025, July 21). Sulphanilic Acid in Analytical Chemistry: Detection Methods and Applications. Retrieved from [Link]

-

chemeurope.com. (n.d.). Sulfanilic acid. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Sulphanilic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR (500 MHz, methanol-d4) chemical shifts (δ), multiplicities, and.... Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1235219-21-2| Chemical Name : this compound. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Sulfanilic Acid - bmse000726 - Data. Retrieved from [Link]

-

NFDI4Chem Search Service. (n.d.). Sulfanilic acid; LC-ESI-QTOF; MS2; CE: 22.8 eV; R=30000-60000; [M+H]+ - Dataset. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sulfanilic acid | C6H7NO3S | CID 8479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sulfanilic acid - Sciencemadness Wiki [sciencemadness.org]

- 5. Sulfanilic acid CAS#: 121-57-3 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Sulfanilic acid - Wikipedia [en.wikipedia.org]

- 8. rsc.org [rsc.org]

- 9. westliberty.edu [westliberty.edu]

- 10. Sulfanilic acid | 121-57-3 [chemicalbook.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

Sulfanilic Acid-d4: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: The Quintessential Internal Standard

In the precise world of quantitative analysis, particularly within drug metabolism and pharmacokinetic (DMPK) studies, the reliability of data is paramount. Stable isotope-labeled compounds are the cornerstone of achieving this accuracy, serving as ideal internal standards in mass spectrometry-based bioanalysis. Sulfanilic Acid-d4, the deuterated analogue of sulfanilic acid, has emerged as a critical tool for researchers and drug development professionals. Its chemical properties, nearly identical to its endogenous counterpart but with a distinct mass shift, allow for the precise correction of analytical variability.[1] This guide provides an in-depth exploration of the molecular and physicochemical properties of this compound, detailed analytical protocols for its characterization and use, and insights into its synthesis and applications, particularly in the context of sulfonamide drug development.

Molecular Profile and Physicochemical Characteristics

This compound, systematically named 4-aminobenzene-2,3,5,6-d4-sulfonic acid, is a stable, non-radioactive isotopologue of sulfanilic acid.[2] The four deuterium atoms are strategically located on the aromatic ring, providing a significant mass shift for clear differentiation in mass spectrometric analyses.

Core Molecular Information

| Property | Value | Source(s) |

| Chemical Formula | C₆H₃D₄NO₃S | [1] |

| Molecular Weight | 177.21 g/mol | [1][2] |

| CAS Number | 1235219-21-2 | [1][2] |

| Synonyms | 4-Amino(benzene-d4)sulfonic Acid, (Aniline-d4)-4-sulfonic Acid, p-Aminobenzenesulfonic Acid-d4 | [2] |

| Appearance | Off-white to pale beige solid | [1][2] |

Physicochemical Properties

The physicochemical properties of this compound are largely comparable to those of its non-deuterated form due to the subtle influence of deuterium substitution on these characteristics. A notable feature of sulfanilic acid is its zwitterionic nature in the solid state, which contributes to its high melting point.[3][4]

| Property | Value (for Sulfanilic Acid) | Source(s) |

| Melting Point | >300 °C (decomposes) | [5] |

| pKa | 3.23 (in H₂O) | [3] |

| Water Solubility | 12.51 g/L | [3][6] |

| Solubility in Organic Solvents | Insoluble in ethanol and ether | [7] |

Synthesis and Isotopic Purity

The synthesis of this compound is typically achieved through the sulfonation of deuterated aniline. A common laboratory-scale synthesis of the parent compound, sulfanilic acid, involves the reaction of aniline with concentrated sulfuric acid at elevated temperatures. For the deuterated analogue, aniline-d5 would be the starting material.

Assessment of Isotopic Purity

Ensuring high isotopic purity is crucial for the utility of this compound as an internal standard. High-resolution mass spectrometry (HRMS) is the definitive technique for this assessment.[1] By comparing the measured mass-to-charge ratio (m/z) with the theoretically calculated exact mass, the incorporation of four deuterium atoms can be confirmed.[1] Furthermore, the relative intensities of the isotopic peaks in the mass spectrum provide a quantitative measure of isotopic enrichment.[1][8]

Analytical Characterization and Methodologies

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the successful and specific deuteration of the molecule.[1]

-

¹H NMR: In a fully deuterated sample, the signals corresponding to the aromatic protons should be absent or significantly diminished. The presence of residual proton signals can be used to quantify the level of isotopic enrichment.

-

²H NMR: This technique directly detects the deuterium nuclei, providing definitive proof of isotopic labeling at the expected positions on the aromatic ring.[1]

-

¹³C NMR: The carbon signals will appear as multiplets due to coupling with the deuterium atoms.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

-

Sample Preparation: Accurately weigh approximately 5 mg of this compound and a certified internal standard (e.g., maleic acid) into a clean vial. Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., D₂O with a known concentration of a reference standard like TSP-d4).

-

Instrument Parameters:

-

Spectrometer: 500 MHz or higher

-

Pulse Program: A standard quantitative pulse sequence with a sufficiently long relaxation delay (e.g., 5 times the longest T₁).

-

Number of Scans: 16 or higher for good signal-to-noise.

-

-

Data Processing and Analysis: Integrate the signals of the internal standard and any residual proton signals of this compound. The purity can be calculated by comparing the integral ratios relative to the known concentration of the internal standard.

Mass Spectrometry (MS)

Mass spectrometry is fundamental for confirming the molecular weight and assessing isotopic purity.[1] When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for quantitative applications.

Experimental Protocol: LC-MS/MS for Use as an Internal Standard

This protocol outlines the use of this compound as an internal standard for the quantification of a representative sulfonamide drug (e.g., sulfamethoxazole) in a biological matrix.

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, add 10 µL of a working solution of this compound (e.g., 1 µg/mL in methanol).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Parameters:

-

LC System:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS System (Triple Quadrupole):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Sulfamethoxazole: e.g., m/z 254.1 → 156.1

-

This compound: e.g., m/z 178.1 → 112.1 (hypothetical, requires optimization).

-

-

-

-

Data Analysis: The concentration of the analyte is determined by the ratio of its peak area to the peak area of the internal standard (this compound).

Sources

- 1. benchchem.com [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Sulfanilic acid - Wikipedia [en.wikipedia.org]

- 4. Sulfanilic_acid [chemeurope.com]

- 5. Sulfanilic acid CAS#: 121-57-3 [m.chemicalbook.com]

- 6. Sulfanilic acid - Sciencemadness Wiki [sciencemadness.org]

- 7. Sulfanilic acid | C6H7NO3S | CID 8479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. almacgroup.com [almacgroup.com]

An In-Depth Technical Guide to the Quantification of Sulfanilic Acid-d4 as a Metabolite of Tartrazine

Foreword: The Analytical Imperative in Metabolite Safety

In the landscape of drug development and food safety, the rigorous evaluation of metabolites is not merely a regulatory hurdle but a scientific necessity. The metabolic fate of any xenobiotic compound, be it a pharmaceutical agent or a common food additive like tartrazine (FD&C Yellow No. 5), dictates its ultimate biological impact. It is within this context that the precise and accurate quantification of key metabolites becomes paramount. This guide provides a comprehensive, in-depth exploration of the analytical methodologies for quantifying sulfanilic acid, a primary metabolite of tartrazine, using its stable isotope-labeled counterpart, sulfanilic acid-d4, as an internal standard. We will delve into the biochemical rationale, the intricacies of the analytical workflow, and the validation framework that ensures the generation of robust and defensible data. This document is intended for researchers, scientists, and drug development professionals who are tasked with the critical responsibility of assessing xenobiotic metabolism and safety.

The Metabolic Journey of Tartrazine: From Ingestion to Sulfanilic Acid

Tartrazine, a synthetic lemon-yellow azo dye, is widely used in food, pharmaceuticals, and cosmetics.[1] Upon oral ingestion, tartrazine is not significantly absorbed in its intact form. Instead, it travels to the lower gastrointestinal tract, where it encounters a dense and metabolically active community of microorganisms—the gut microbiota.[2] These microbes possess a class of enzymes known as azoreductases, which are responsible for the reductive cleavage of the azo bond (–N=N–), the chromophore of tartrazine.[3] This enzymatic action breaks tartrazine down into two primary metabolites: sulfanilic acid and 4-amino-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid.[2][4]

The formation of sulfanilic acid is a critical event in the toxicological assessment of tartrazine. While tartrazine itself has been the subject of numerous studies regarding its potential for hypersensitivity reactions, it is the bioactivation to aromatic amines like sulfanilic acid that warrants careful quantitative scrutiny.[3]

The Enzymatic Engine: Azoreductases of the Gut Microbiota

The biotransformation of tartrazine is not a random chemical event but a highly specific enzymatic process. Azoreductases, produced by a variety of gut bacteria (including species of Clostridium and Eubacterium), catalyze the reduction of the azo bond.[3] These enzymes are typically flavin-dependent or flavin-free and utilize reducing equivalents, such as NADH or NADPH, to break the –N=N– bond, yielding two aromatic amines.[3]

Sources

- 1. researchgate.net [researchgate.net]

- 2. openaccess.wgtn.ac.nz [openaccess.wgtn.ac.nz]

- 3. Recent Advances in Azo Dye Degrading Enzyme Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation, analysis and toxicity characterisation of the redox metabolites of the azo food dye tartrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for Sulfanilic Acid-d4: A Methodological Whitepaper

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven protocol for conducting quantum chemical calculations on sulfanilic acid and its deuterated isotopologue, sulfanilic acid-d4. The strategic substitution of hydrogen with deuterium serves as a powerful tool in mechanistic studies, reaction tracking, and as an internal standard in quantitative mass spectrometry.[1] Predicting the spectroscopic consequences of this isotopic labeling is crucial for experimental design and data interpretation. This whitepaper, designed for researchers and drug development professionals, details a robust computational workflow using Density Functional Theory (DFT). We will move beyond a simple recitation of steps to explain the causality behind methodological choices—from functional and basis set selection to the incorporation of solvent effects—ensuring a self-validating and scientifically rigorous approach. The guide culminates in a detailed analysis of the expected shifts in vibrational and NMR spectra, providing a predictive framework to support and accelerate experimental research.

The Strategic Imperative for Isotopic Labeling and Computational Foresight

Sulfanilic acid (4-aminobenzenesulfonic acid) is a foundational building block in organic chemistry, most notably as a precursor to sulfonamide drugs, a class of antibacterial agents that have been medically significant for decades.[2][3] The core structure consists of an aniline ring sulfonated at the para position.[4][5] In advanced research and development, particularly within pharmaceutical sciences, the use of isotopically labeled compounds is indispensable. This compound, where the four protons on the aromatic ring are replaced by deuterium, is a prime example.[1] It serves as a non-radioactive, stable isotope label for tracing metabolic pathways and as a high-fidelity internal standard for pharmacokinetic studies, enabling precise quantification in complex biological matrices.[1]

The introduction of deuterium, while chemically subtle, induces significant and predictable changes in the molecule's physical properties, a phenomenon known as the kinetic isotope effect. These changes are most pronounced in the vibrational spectra (IR, Raman) and, to a lesser extent, the nuclear magnetic resonance (NMR) spectra.[6] Quantum chemical calculations provide a powerful in silico platform to predict these isotopic shifts with high accuracy before any synthetic or analytical work is undertaken. By simulating the molecular properties from first principles, researchers can:

-

Validate Synthesis: Confirm the successful and specific incorporation of deuterium by predicting the exact changes in the spectroscopic fingerprint.[1]

-

Aid Spectral Assignment: Unambiguously assign complex experimental spectra by correlating them with theoretically predicted vibrational modes and chemical shifts.

-

Understand Isotope Effects: Gain fundamental insights into how the change in mass impacts molecular structure and dynamics.[7][8]

This guide provides the theoretical grounding and a practical, step-by-step protocol to perform these critical calculations.

Theoretical Foundations: From First Principles to Practical Predictions

Quantum chemical calculations aim to solve the Schrödinger equation for a given molecule to determine its electronic structure and associated properties. For molecules of practical size, exact solutions are impossible, necessitating the use of robust approximations.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

Density Functional Theory (DFT) has become the predominant method for computational studies in chemistry and materials science due to its exceptional balance of accuracy and computational efficiency.[9] Unlike wave function-based methods, DFT calculates the total energy of the system from its electron density. This guide utilizes the B3LYP hybrid functional, a widely validated and successful functional for a vast range of organic molecules.[10][11]

The Basis Set: Describing the Molecular Orbitals

The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set is critical for accuracy, especially for molecules containing second-row elements like sulfur.[12]

-

Pople-style basis sets (e.g., 6-311++G(d,p)) : These are computationally efficient and provide a good description for general organic chemistry.

-

Correlation-consistent basis sets (e.g., aug-cc-pVTZ) : These are generally more accurate but computationally more demanding. They are recommended for high-accuracy benchmark studies.[10][11]

For sulfanilic acid, the inclusion of polarization functions (e.g., 'd' on heavy atoms, 'p' on hydrogens) is essential to describe the non-spherical electron distribution in chemical bonds, particularly the hypervalent sulfur center. Diffuse functions (e.g., '+' or 'aug-') are crucial for accurately modeling the charge distribution of the anionic sulfonate group and any potential hydrogen bonding interactions.[13]

Modeling the Isotope Effect

The Born-Oppenheimer approximation assumes that the motion of electrons and nuclei can be decoupled. Therefore, isotopic substitution does not change the electronic potential energy surface of the molecule.[14] The computational effect is introduced simply by changing the nuclear mass of the specified atoms. This mass difference directly impacts the vibrational frequencies, which are dependent on the reduced mass of the vibrating atoms. A heavier isotope like deuterium will lead to a lower vibrational frequency for a given mode.[6] This is the primary origin of the predictable shifts observed in IR and Raman spectroscopy.

A Validated Protocol for Quantum Chemical Calculations

This section provides a detailed, step-by-step methodology for performing the calculations on sulfanilic acid and this compound. The protocol is designed to be self-validating by first optimizing the geometry and confirming it represents a true energy minimum.

The Computational Workflow

The overall process follows a logical sequence of calculations, where the output of each step serves as the input for the next, ensuring consistency and accuracy.

Caption: Computational workflow for this compound analysis.

Step-by-Step Experimental Protocol

This protocol assumes the use of the Gaussian software suite; however, the keywords and principles are readily adaptable to other quantum chemistry packages like ORCA or Spartan.

Step 1: Construct the Input Molecule

-

Launch a molecular editor (e.g., GaussView).

-

Build the structure of sulfanilic acid. Crucially , sulfanilic acid exists as a zwitterion in the solid state and polar solvents, with a protonated amine group (-NH₃⁺) and a deprotonated sulfonic acid group (-SO₃⁻).[2][5] This is the form that should be built.

-

Save this structure as sulfanilic_acid.gjf.

-

To create the deuterated version, modify the structure. In Gaussian, this is done in the input file by specifying the isotope mass for the relevant atoms. For the four aromatic hydrogens, change their atomic symbol to H(iso=2) or specify their mass directly.

-

Save this new structure as sulfanilic_acid_d4.gjf.

Step 2: Geometry Optimization

-

Open the input file (.gjf) in a text editor.

-

The "route section" (line starting with #) should contain the following keywords: #p B3LYP/6-311++G(d,p) Opt Freq SCRF=(PCM,Solvent=Water)

-

#p: Requests enhanced print output.

-

B3LYP/6-311++G(d,p): Specifies the chosen DFT functional and basis set. This combination is a robust starting point.[13][15]

-

Opt: Requests a geometry optimization to find the lowest energy structure.

-

Freq: Requests a frequency calculation to be performed on the optimized geometry. This is essential to confirm the structure is a true minimum (no imaginary frequencies) and to obtain the vibrational spectra.[16]

-

SCRF=(PCM,Solvent=Water): Incorporates the effect of a water solvent using the Polarizable Continuum Model (PCM). This is critical for a polar, zwitterionic molecule.[17][18]

-

-

Submit the calculation.

Step 3: NMR Shielding Calculation

-

Once the optimization is complete, open the resulting checkpoint file (.chk).

-

Set up a new calculation using the optimized geometry.

-

The route section should now be: #p B3LYP/6-311++G(d,p) NMR=GIAO SCRF=(PCM,Solvent=Water) Geom=Check Guess=Read

-

NMR=GIAO: Requests the calculation of NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method, which is the standard for reliable results.[15]

-

Geom=Check Guess=Read: Instructs the program to use the geometry and wave function from the previous optimization, saving significant computational time.

-

-

Submit this calculation for both the standard and deuterated molecules.

Analysis and Interpretation of Results

The output files from these calculations contain a wealth of data. The key is to extract and compare the relevant properties to understand the impact of deuteration.

Visualizing the Molecule

Caption: Atom numbering scheme for this compound.

Vibrational Analysis: The Isotopic Fingerprint

The most dramatic effect of deuteration is on the vibrational frequencies. The frequency calculation output will list all vibrational modes, their frequencies (in cm⁻¹), and their IR intensities.

Table 1: Predicted Vibrational Frequencies (cm⁻¹) for Key Modes

| Vibrational Mode Description | Sulfanilic Acid (H) | This compound (D) | Expected Shift (H → D) |

|---|---|---|---|

| Aromatic C-H Stretch | ~3070 | Absent | Disappearance |

| Aromatic C-D Stretch | Absent | ~2290 | Appearance[1] |

| NH₃⁺ Asymmetric Stretch | ~3300 | ~3300 | No significant change |

| SO₃⁻ Symmetric Stretch | ~1040 | ~1038 | Minor shift |

| Aromatic C-H Out-of-Plane Bend | ~850 | Shifted/Coupled | Complex change |

| Aromatic C-D Out-of-Plane Bend | Absent | ~700-750 | Appearance[19][20] |

Causality and Interpretation:

-

C-H vs. C-D Stretch: The relationship between frequency (ν), force constant (k), and reduced mass (μ) is given by ν ∝ √(k/μ). Since the C-D bond has nearly double the reduced mass of the C-H bond, its stretching frequency is lowered by a factor of approximately 1/√2 (≈ 0.707). This results in the clear shift from ~3070 cm⁻¹ to ~2290 cm⁻¹, a hallmark of successful deuteration.[1][6]

-

Unaffected Modes: Modes that do not involve the substituted atoms, such as the N-H or S-O stretches, are predicted to show only negligible changes. This selectivity is a key diagnostic feature.

NMR Spectral Analysis

The NMR calculation provides absolute shielding tensors (σ). To be useful, these must be converted to the familiar chemical shifts (δ) by referencing them to a calculated standard, typically Tetramethylsilane (TMS), using the same level of theory.

δ_sample = σ_TMS - σ_sample[21]

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) and Deuterium Isotope Effects

| Carbon Atom (see diagram) | Sulfanilic Acid (δ) | This compound (δ) | Isotope Effect (Δδ, ppm) |

|---|---|---|---|

| C1 (C-N) | ~148 | ~147.8 | ~ -0.2 |

| C2, C6 (C-D) | ~118 | ~117.5 | ~ -0.5 |

| C3, C5 (C-D) | ~128 | ~127.6 | ~ -0.4 |

| C4 (C-S) | ~132 | ~131.9 | ~ -0.1 |

Causality and Interpretation:

-

Deuterium Isotope Effects on ¹³C Shifts: Deuterium is slightly more electron-donating than protium and has a different zero-point vibrational energy, which subtly alters the average C-D bond length compared to the C-H bond.[15][22] This results in a small upfield shift (negative Δδ) for the directly attached carbon (α-effect) and even smaller shifts for adjacent carbons (β-effect). While small, these shifts are computationally predictable and can be a subtle but powerful confirmation of deuteration in high-resolution experimental spectra.

Conclusion

This guide has outlined a robust and theoretically sound methodology for the quantum chemical calculation of this compound. By following this validated protocol, researchers can reliably predict the spectroscopic consequences of isotopic labeling, providing crucial data to support synthesis, characterization, and application in drug development and metabolic research. The ability to forecast the precise shifts in vibrational and NMR spectra in silico not only enhances confidence in experimental results but also accelerates the research cycle by allowing for more targeted and informed analytical strategies. The principles and workflow detailed herein are broadly applicable to the study of other isotopically labeled molecules, serving as a foundational template for computational analysis in modern chemical and pharmaceutical science.

References

-

de Oliveira, G., & Custodio, R. (2005). Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. Journal of Chemical Theory and Computation, 1(5), 814-822. [Link]

-

Panicker, C. Y., Varghese, H. T., et al. (2007). VIBRATIONAL SPECTROSCOPIC STUDIES AND ab initio CALCULATIONS OF 3-METHYLSULFANILIC ACID. Indian Journal of Pure & Applied Physics, 45, 29-34. [Link]

-

ResearchGate. FT-IR chart of sulphanilic acid (SA). [Link]

-

Ardenkjaer-Larsen, J. H., et al. (2018). Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns. Magnetic Resonance in Chemistry, 56(10), 965-974. [Link]

-

Rusakov, Y. Y., & Krivdin, L. B. (2020). Modern Quantum Chemistry Methodology for Predicting 31 P Nuclear Magnetic Resonance Chemical Shifts. Magnetochemistry, 6(4), 65. [Link]

-

de Oliveira, G., & Custodio, R. (2005). Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. Journal of Chemical Theory and Computation, 1(5), 814-822. [Link]

-

He, Y., et al. (2024). Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning. Journal of Chemical Theory and Computation. [Link]

-

ResearchGate. Vibrational frequencies change due to the isotope effect. [Link]

-

Williamson, B. D., et al. (2020). Rapid prediction of NMR spectral properties with quantified uncertainty. Nature Communications, 11(1), 3165. [Link]

-

Royal Society of Chemistry. (2020). Chapter 2: Recent Advances in Computational NMR Spectrum Prediction. [Link]

-

ResearchGate. What is the best basis set and/or level of theory used for compound containing sulfur and fluorine atoms?. [Link]

-

Ahmad, B., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Bioinformation, 14(7), 365-372. [Link]

-

ResearchGate. Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. [Link]

-

National Center for Biotechnology Information. Sulfanilic acid. PubChem Compound Database. [Link]

-

Hansen, P. E., et al. (2023). Multiple Intramolecular Hydrogen Bonding in Large Biomolecules: DFT Calculations and Deuterium Isotope Effects on 13C Chemical Shifts as a Tool in Structural Studies. International Journal of Molecular Sciences, 24(10), 8758. [Link]

-

Jimoh, A. O., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7480. [Link]

-

ResearchGate. Vibrational spectra and molecular structure of sulfanilic acid: IR and low temperature Raman studies and DFT investigation of monomeric and dimeric forms. [Link]

-

ResearchGate. Computational Studies on Sulfonamide Drug Molecules by Density Functional Theory. [Link]

-

Roston, D., et al. (2018). Transition-State Vibrational Analysis and Isotope Effects for COMT-Catalyzed Methyl Transfer. ACS Catalysis, 8(5), 4258-4267. [Link]

-

Hashmi, M. A. (2022). Tutorial 22 | How to Use Isotopes in Gaussian Calculations. YouTube. [Link]

-

Bhabha Atomic Research Centre. (2022). Quantum Chemical Calculations of Vibrational Frequencies and Associated Isotope Shifts in SF, MoF, and UF. [Link]

-

CCL.net. Sulfur basis set. [Link]

-

Pathak, A., & Sarre, P. J. (2023). Investigating C−D out-of-plane vibrational modes in PAHs as a tool to study interstellar deuterium-containing PAHs. Monthly Notices of the Royal Astronomical Society, 521(2), 1832-1841. [Link]

-

Chemistry LibreTexts. (2023). Isotope Effects in Vibrational Spectroscopy. [Link]

-

ResearchGate. (2024). prediction of potential sulfonamide-like antimicrobial phytochemicals using knime and machine learning-based approach. [Link]

-

ResearchGate. DFT Calculation of Deuterium Quadrupolar Tensor in Crystal Anthracene. [Link]

-

ResearchGate. Investigating C−D out-of-plane vibrational modes in PAHs as a tool to study interstellar deuterium-containing PAHs. [Link]

-

ResearchGate. Microwave synthesis of sulfanilic acid. [Link]

-

Andzelm, J., et al. (1995). Incorporation of solvent effects into density functional calculations of molecular energies and geometries. The Journal of Chemical Physics, 103(20), 8542-8552. [Link]

-

Slimani, Y., et al. (2024). Exploration of electronic and vibrational properties of sulfanilic acid through periodic and non-periodic DFT calculations. Journal of Molecular Modeling, 30(4), 110. [Link]

-

ResearchGate. Multiple Intramolecular Hydrogen Bonding in Large Biomolecules: DFT Calculations and Deuterium Isotope Effects on C Chemical Shifts as a Tool in Structural Studies. [Link]

-

Eriksson, L. A., et al. (2000). Deuterium Isotope Effects on Rotation of Methyl Hydrogens. A Study of the Dimethyl Ether Radical Cation by ESR Spectroscopy and ab Initio and Density Functional Theory. Journal of the American Chemical Society, 122(39), 9336-9344. [Link]

-

IAEA. Solvent effects in DFT calculations. [Link]

-

AIP Publishing. (2019). Ab initio study of the solvent effects on the electronic and vibrational properties of formic acid molecules. [Link]

-

Pharmaffiliates. This compound. [Link]

-

ACS Publications. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. [Link]

-

Wikipedia. Sulfanilic acid. [Link]

-

Jhaa, G. (2024). How to include solvent in the DFT calculations. YouTube. [Link]

-

Matter Modeling Stack Exchange. Quantum Espresso calculation for Deuterium. [Link]

-

ACS Publications. Ohmic Heating-Assisted Regioselective Sulfonation of Aniline: Synthesis of Sulfanilic Acid - Supporting Information. [Link]

-

ACS Publications. (2025). A Case Study Using DFT Calculation Aided Experimental Teaching of Organic Chemistry: Take the Ethyl Acetate Synthesis Experiment as an Example. [Link]

-

National Center for Biotechnology Information. (1955). Some Vibrational-Rotational Bands of Deuterated Methanes. [Link]

-

YouTube. (2024). Sulfanilic Acid from Aniline: The Hottest New Reaction in Chemistry in 1883. [Link]

-

ACS Publications. A Systematic Theoretical Study of Harmonic Vibrational Frequencies and Deuterium Isotope Fractionation Factors for Small Molecules. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. hakon-art.com [hakon-art.com]

- 3. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfanilic acid | C6H7NO3S | CID 8479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sulfanilic acid - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Transition-State Vibrational Analysis and Isotope Effects for COMT-Catalyzed Methyl Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 15. mdpi.com [mdpi.com]

- 16. barc.gov.in [barc.gov.in]

- 17. pubs.aip.org [pubs.aip.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. academic.oup.com [academic.oup.com]

- 20. researchgate.net [researchgate.net]

- 21. books.rsc.org [books.rsc.org]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Utilizing Sulfanilic Acid-d4 for Robust Quantification in LC-MS/MS

A Guide for High-Precision Bioanalysis

The Imperative for an Internal Standard: Beyond External Calibration

In the landscape of quantitative liquid chromatography-mass spectrometry (LC-MS/MS), achieving accuracy and precision is paramount. While external calibration is a straightforward approach, its reliability is contingent on the flawless consistency of every step of the analytical process—from sample preparation to instrumental analysis. In practice, especially with complex biological matrices like plasma, urine, or tissue homogenates, variability is inevitable.[1] This variability stems from several sources:

-

Sample Preparation Losses: Inconsistent recovery during extraction, protein precipitation, or solid-phase extraction (SPE) can significantly alter the final concentration of the analyte.

-

Injection Volume Variations: Minor fluctuations in autosampler performance can introduce errors.

-

Matrix Effects: This is arguably the most significant challenge in bioanalysis. Co-eluting endogenous components (e.g., phospholipids, salts, metabolites) can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate measurements.[2][3][4][5]

-

Instrumental Drift: Changes in mass spectrometer sensitivity over the course of an analytical run can affect results.

To counteract these variables, the internal standard (IS) method is the cornerstone of robust quantitative bioanalysis.[1][6] An ideal internal standard is a compound that behaves chemically and physically as identically to the analyte as possible.[6][7] By adding a known, fixed concentration of the IS to every sample, calibrator, and quality control (QC) at the earliest stage of sample preparation, it experiences the same procedural losses and matrix effects as the analyte.[8] The quantification is then based on the ratio of the analyte's response to the IS's response, effectively normalizing the aforementioned variations.[1]

The Gold Standard: Stable Isotope-Labeled Internal Standards

The most effective internal standards are stable isotope-labeled (SIL) versions of the analyte.[9][10] Deuterated compounds, such as Sulfanilic Acid-d4, are a prime example. Their utility is grounded in fundamental physicochemical principles:

-

Near-Identical Chemical Properties: Replacing hydrogen with deuterium (a stable, non-radioactive isotope) results in a negligible change to the compound's chemical properties (e.g., pKa, polarity, reactivity).[11][12] This ensures that the SIL-IS and the analyte exhibit virtually identical behavior during sample extraction and chromatographic separation, meaning they co-elute.[12][13]

-

Co-elution and Matrix Effect Compensation: Because the SIL-IS co-elutes with the analyte, it is exposed to the exact same microenvironment of co-eluting matrix components at the same moment it enters the MS source. Therefore, it experiences the same degree of ion suppression or enhancement.[13][14] This simultaneous effect allows the response ratio to remain constant, providing a highly accurate correction.

-

Distinguishable by Mass: Despite their chemical similarity, the SIL-IS is easily differentiated from the analyte by the mass spectrometer due to its higher mass. This mass shift (4 Da for this compound) allows for the specific monitoring of each compound without interference.

The following diagram illustrates the logical principle of how a SIL-IS ensures accurate quantification by correcting for systemic and random errors.

Caption: The logic of SIL-IS correction in LC-MS/MS.

Physicochemical Properties: Sulfanilic Acid vs. This compound

Understanding the properties of the analyte and its SIL-IS is critical for method development. Sulfanilic acid is a zwitterionic compound, which influences its solubility and chromatographic behavior.[15]

| Property | Sulfanilic Acid (Analyte) | This compound (Internal Standard) | Rationale for Similarity |

| Molecular Formula | C₆H₇NO₃S | C₆H₃D₄NO₃S | Deuterium replaces 4 hydrogens on the aromatic ring. |

| Molecular Weight | 173.19 g/mol [16] | 177.21 g/mol | Mass difference of +4 Da allows for MS distinction. |

| Monoisotopic Mass | 173.0147 g/mol [17] | 177.0398 g/mol | Used for accurate mass settings in high-resolution MS. |

| pKa | ~3.25[17] | ~3.25 | Isotopic substitution has a negligible effect on acidity. |

| Solubility | Moderately soluble in water (~10 g/L at 20°C); insoluble in most organic solvents. | Expected to be identical to the analyte. | Governed by the polar sulfonic acid and amino groups. |

| Appearance | Off-white crystalline solid.[17] | Off-white crystalline solid. | Physical state is unchanged by deuteration. |

Application Protocol: Quantification of a Target Analyte in Human Plasma

This protocol provides a validated methodology for the quantification of a model analyte (e.g., a sulfonamide drug) in human plasma using this compound as the internal standard.

Principle

A protein precipitation method is used to extract the analyte and internal standard from human plasma. The resulting supernatant is evaporated, reconstituted, and analyzed by reverse-phase LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the this compound internal standard.

Materials and Reagents

-

Analytes: Target analyte (e.g., Sulfathiazole), this compound (IS)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade)

-

Water: HPLC-grade or Milli-Q water

-

Biological Matrix: Blank human plasma (K2-EDTA anticoagulant)

-

Labware: 1.5 mL polypropylene microcentrifuge tubes, autosampler vials

Preparation of Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte standard and dissolve in 10 mL of methanol.

-

IS Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

-

Analyte Working Solutions: Prepare serial dilutions of the Analyte Stock Solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards (e.g., from 1 µg/mL to 100 ng/mL).

-

IS Working Solution (100 ng/mL): Dilute the IS Stock Solution with acetonitrile. This solution will be used for protein precipitation. Rationale: Adding the IS in the precipitation solvent ensures its consistent addition to every sample in a single, efficient step.

Sample Preparation and Extraction Workflow

The following workflow details a robust protein precipitation procedure. Adding the IS early in the process is critical to account for any variability during extraction.[7][8]

Caption: Sample preparation workflow using protein precipitation.

LC-MS/MS Instrumental Conditions

The parameters below are a starting point and should be optimized for the specific analyte and instrument. The key is to achieve chromatographic separation from major matrix interferences and stable ionization.

| Parameter | Recommended Setting | Rationale |

| LC System | Standard HPLC/UHPLC System | |

| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good retention and separation for moderately polar compounds like sulfonamides. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes better peak shape and ionization in positive mode. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic phase for reverse-phase chromatography. |

| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |

| Gradient | 5% B to 95% B over 5 minutes, hold 1 min, re-equilibrate | A generic gradient suitable for eluting a range of compounds. Must be optimized. |

| Injection Volume | 5 µL | |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |

| MS/MS System | Triple Quadrupole Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Sulfonamides and sulfanilic acid ionize well in positive mode. |

| MRM Transition (Analyte) | e.g., Sulfathiazole: 256.0 -> 156.1 | Precursor (Q1) -> Product (Q3). Must be optimized by infusing the standard. |

| MRM Transition (IS) | This compound: 178.0 -> 112.1 | The mass shift of +4 Da is reflected in the precursor ion. |

| Dwell Time | 50-100 ms | Balances sensitivity with the number of points across the peak. |

| Source Temp. | 500 °C | Optimized for efficient desolvation. |

| Gas Flow Rates | Optimized for specific instrument |

Method Validation and Trustworthiness

A protocol is only trustworthy if it is validated. Using a SIL-IS is a core component of a self-validating system. According to regulatory guidelines, key parameters must be assessed.[18][19]

-

Selectivity: Analyze at least six different lots of blank matrix to ensure no endogenous interferences are present at the retention time of the analyte or IS. A "zero sample" (blank matrix spiked only with IS) should be run to confirm the IS does not contribute to the analyte's signal.[20]

-

Linearity and Range: Construct a calibration curve over the expected concentration range (e.g., 1-1000 ng/mL). The response ratio (Analyte Area / IS Area) vs. concentration should yield a linear regression with an R² > 0.99.

-

Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in multiple replicates on different days. The mean concentration should be within ±15% of the nominal value (accuracy), and the coefficient of variation (%CV) should be ≤15% (precision).[19]

-

Matrix Effect Assessment: The matrix effect should be quantitatively assessed by comparing the response of an analyte spiked into a post-extraction blank matrix sample to the response of the analyte in a neat solution.[4] The SIL-IS should effectively track and correct for any observed effects.

Conclusion

The use of a stable isotope-labeled internal standard is the universally accepted best practice for quantitative LC-MS/MS bioanalysis.[10][12] this compound serves as an exemplary internal standard for the analysis of sulfanilic acid, sulfonamide drugs, and other structurally related compounds. Its properties ensure that it co-elutes and experiences identical analytical variations as the analyte, particularly matrix-induced ion suppression or enhancement.[13] By normalizing the analyte response to the internal standard response, this approach corrects for errors throughout the entire workflow, from extraction to detection. The implementation of the protocols and principles described herein provides a robust framework for achieving highly accurate, precise, and defensible quantitative results in research and regulated drug development environments.

References

- Nesvizhskii, A. I., et al. (2003). A statistical model for identifying proteins by tandem mass spectrometry. Analytical Chemistry.

- Longdom Publishing. (n.d.). Revolutionizing Proteomics: The Power of Isotope Labelling in Quantitative Mass Spectrometry. Journal of Proteomics & Bioinformatics.

-

Rauniyar, N. (2015). Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. Proteomes. Available at: [Link]

- Gygi, S. P., et al. (1999). Quantitative analysis of complex protein mixtures using isotope-coded affinity tags. Nature Biotechnology.

-

Castellana, M., et al. (2011). Performance of Isobaric and Isotopic Labeling in Quantitative Plant Proteomics. Journal of Proteome Research. Available at: [Link]

- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Blog.

- Benchchem. (n.d.). Sulfanilic Acid | 99% Purity | For Research Use Only. Benchchem.com.

- Reddy, G. S., et al. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. International Journal of Pharmaceutical Sciences and Research.

- Grokipedia. (n.d.). Sulfanilic acid. Grokipedia.

- NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab Blog.

- Welch Lab. (2025). Are You Using The Internal Standard Method In A Right Way? Welch Materials, Inc.

- Okerulu, I. O., & Akere, H. T. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Research and Scientific Innovation.

-

Yilmaz, U. D., & Uçar, M. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. Records of Natural Products. Available at: [Link]

- Sciencemadness Wiki. (2022). Sulfanilic acid. Sciencemadness.org.

- PharmaCompass. (n.d.). Sulfanilic Acid | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.

- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Blog.

- Sreelakshmi, C., et al. (2019). Ultrasound Assisted Method Development for the Determination of Selected Sulfonamides in Honey Using Liquid Chromatography-Tandem Mass Spectrometry. Biosciences Biotechnology Research Asia.

- Wu, M., et al. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies Application Note.

-

National Center for Biotechnology Information. (n.d.). Sulfanilic acid. PubChem Compound Database. Available at: [Link]

-

Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry. Available at: [Link]

-

Bogialli, S., et al. (2004). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Journal of Agricultural and Food Chemistry. Available at: [Link]

- SCION Instruments. (n.d.). Internal Standards – What are they? How do I choose, use, and benefit from them? SCION Instruments Blog.

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available at: [Link]

-

AACC Learning Lab. (2025). Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies. YouTube. Available at: [Link]

-

Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Lipid Research. Available at: [Link]

-

Wu, Y., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis. Available at: [Link]

-

Rocci, M. L., et al. (2019). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. Bioanalysis. Available at: [Link]

- Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone.

- Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry Research.

- Reddit. (2024). Purpose of using a zero sample according to FDA method validation guidelines. r/chemistry.

-